![molecular formula C18H21ClN2OS B4721335 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4721335.png)
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Overview
Description
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of other neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and antidepressant activities. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is its potent and selective pharmacological activity. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of this compound is its potential for off-target effects, which may limit its clinical utility.
Future Directions
There are a number of future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine. One area of interest is the development of more selective and potent analogs of this compound, which may have improved pharmacological properties. Another area of interest is the investigation of the mechanisms underlying its antipsychotic, anxiolytic, and antidepressant activities, which may lead to the development of novel treatments for psychiatric disorders. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as it may have synergistic effects that could enhance its therapeutic potential.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has been studied extensively for its potential use in the field of medicinal chemistry. It has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant activities in animal models. It has also been shown to have potential use as a treatment for disorders such as schizophrenia, bipolar disorder, and anxiety disorders.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-3-15-6-7-17(23-15)18(22)21-10-8-20(9-11-21)16-12-14(19)5-4-13(16)2/h4-7,12H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVASMBZGTYPAMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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